![molecular formula C6H5BrN4 B2500336 7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine CAS No. 1638764-13-2](/img/structure/B2500336.png)
7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine
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Overview
Description
“7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine” is a chemical compound with the CAS Number: 1638764-13-2 . It has a molecular weight of 213.04 . The compound is white to yellow solid in physical form . It is stored at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of imidazole containing compounds has been discussed in various studies . The synthesis often involves the incorporation of substituents that have been determined to be optimal in the imidazoquinolines . For instance, the syntheses and biological evaluation of novel 1H-imidazopyridine analogues with modifications at the N4- and C6 positions have been reported .Molecular Structure Analysis
The molecular structure of “7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine” can be represented by the linear formula: C6H5BrN4 . The InChI Code for the compound is 1S/C6H5BrN4/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H, (H2,8,9)(H,10,11) .Chemical Reactions Analysis
The chemical reactions involving “7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine” have been studied in the context of structure-activity relationships (SAR) in TLR7/8-agonistic imidazoquinolines . The compound was found to be a pure TLR7-agonist with negligible activity on TLR8 .Physical And Chemical Properties Analysis
“7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine” is a white to yellow solid . It has a molecular weight of 213.04 and is stored at a temperature of 2-8°C .Scientific Research Applications
Antimicrobial Features
Imidazo[4,5-b]pyridine derivatives, which are structurally similar to 7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine, have been explored for their antimicrobial features . These compounds have shown promising results in experimental and theoretical studies .
GABA A Receptor Modulators
Imidazopyridines, including imidazo[4,5-c]pyridines, have been found to be GABA A receptor positive allosteric modulators . This suggests potential applications in the treatment of neurological disorders.
Proton Pump Inhibitors
Some imidazopyridines have been developed as proton pump inhibitors . These compounds could potentially be used in the treatment of conditions like gastroesophageal reflux disease (GERD).
Aromatase Inhibitors
Imidazopyridines have also been found to act as aromatase inhibitors . This suggests potential applications in the treatment of estrogen-dependent cancers.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Certain imidazopyridines have been developed as NSAIDs . This indicates potential applications in the treatment of inflammatory conditions.
Antiviral Activity
Some imidazopyridine derivatives have been synthesized and assessed for possible antiviral activity . This suggests potential applications in antiviral therapy.
Antimicrobial Potential
Among different derivatives, certain compounds have shown good antimicrobial potential . This suggests potential applications in the treatment of microbial infections.
Cancer Therapeutics
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . This suggests potential applications in cancer therapeutics.
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, are known to interact with various cellular targets, influencing many pathways necessary for the proper functioning of cells .
Mode of Action
It’s known that imidazole derivatives can influence the activity of enzymes like ikk-ɛ and tbk1, which activate the nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Biochemical Pathways
Imidazole derivatives are known to influence many cellular pathways necessary for the proper functioning of cells .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic potential .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
properties
IUPAC Name |
7-bromo-3H-imidazo[4,5-c]pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H,(H2,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMDVWUMBBIMIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=N1)N)NC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine | |
CAS RN |
1638764-13-2 |
Source
|
Record name | 7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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